molecular formula C13H12BrNO2 B15193865 Bromo-dragonfly, (+)- CAS No. 732237-33-1

Bromo-dragonfly, (+)-

Cat. No.: B15193865
CAS No.: 732237-33-1
M. Wt: 294.14 g/mol
InChI Key: GIKPTWKWYXCBEC-ZETCQYMHSA-N
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Description

2,3-fbenzofuran-8-yl)propan-2-amine, is a synthetic compound belonging to the phenethylamine family. It was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998. The compound is named after its structural resemblance to a dragonfly, with two furan rings on opposing sides of a central phenyl ring forming the "wings" .

Preparation Methods

The synthesis of Bromo-dragonfly, (+)-, involves several steps starting from hydroquinone. The hydroquinone is dialkylated with 1-bromo-2-chloroethane, followed by bromination and treatment with n-butyllithium to yield the tetrahydrobenzodifuran ring system. This ring system is then formylated, and the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ follow. Finally, the trifluoroacetyl protecting group of the amine is removed to give Bromo-dragonfly as a racemic mixture of the R and S enantiomers .

Chemical Reactions Analysis

Bromo-dragonfly, (+)-, undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, elemental bromine, DDQ, and lithium aluminium hydride. The major products formed from these reactions are intermediates that lead to the final Bromo-dragonfly compound .

Scientific Research Applications

Bromo-dragonfly, (+)-, has several scientific research applications, primarily in the fields of chemistry, biology, and medicine. It is used as a tool to study the structure and activity of serotonin receptors, particularly the 5-HT2A receptor. This compound’s high affinity for serotonin receptors makes it valuable for investigating central nervous system serotonin receptor structure and activity .

Mechanism of Action

Bromo-dragonfly, (+)-, exerts its effects by interacting with the serotonin system. It acts as a potent full agonist for the 5-HT2A receptor, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors. The compound’s molecular structure is similar to other hallucinogenic compounds and amphetamines, which allows it to produce LSD-like effects. Additionally, Bromo-dragonfly is a monoamine oxidase A inhibitor, increasing its risks .

Comparison with Similar Compounds

Bromo-dragonfly, (+)-, is often compared to other phenethylamine-related compounds, such as:

Bromo-dragonfly’s uniqueness lies in its structural resemblance to a dragonfly and its potent, long-lasting effects compared to other hallucinogens.

Properties

CAS No.

732237-33-1

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

(2S)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine

InChI

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m0/s1

InChI Key

GIKPTWKWYXCBEC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N

Origin of Product

United States

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